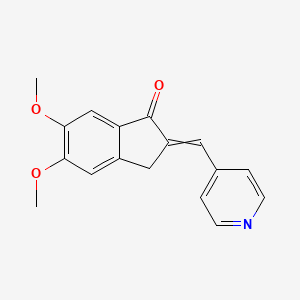
1,3-Propylenediphosphonic Acid
Vue d'ensemble
Description
1,3-Propylenediphosphonic Acid is a useful research compound. Its molecular formula is C3H10O6P2 and its molecular weight is 204.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Propylenediphosphonic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Propylenediphosphonic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Hydrothermal Synthesis and Crystal Structure : A study by Serpaggi and Férey (1998) detailed the hydrothermal synthesis of lanthanide and yttrium propylenediphosphonates, including the crystal structure of gadolinium compounds. This research contributes to understanding the synthesis and structural properties of such compounds for potential applications in material science (Serpaggi & Férey, 1998).
Applications in Organic Synthesis : Vishwanatha et al. (2013) discussed Propanephosphonic Acid Anhydride (T3P®) as a versatile reagent in organic synthesis, indicating its use in a range of chemical reactions, which might be relevant for research involving 1,3-Propylenediphosphonic Acid (Vishwanatha et al., 2013).
Solvent Extraction of Precious Metals : Research by Chowdhury and Kamata (1997) explored the use of bifunctional phosphonates, like 1,3-Propylenediphosphonic Acid, for the solvent extraction of gold from hydrochloric acid solutions, highlighting its potential in precious metal recovery (Chowdhury & Kamata, 1997).
Synthesis and Antiviral Potential : Naidu et al. (2012) reported the use of 1,3-Propylenediphosphonic Acid derivatives in the synthesis of compounds with significant antiviral activity, pointing towards its potential in pharmaceutical applications (Naidu et al., 2012).
Nanocomposites and Dielectric Properties : Kim et al. (2009) studied the modification of BaTiO(3) nanoparticles with phosphonic acid, including 1,3-Propylenediphosphonic Acid, for high-energy density nanocomposites, which are important in electronic and energy storage applications (Kim et al., 2009).
Adhesive Polymers for Dental Applications : Catel et al. (2014) synthesized polymerizable 1,3-Propylenediphosphonic Acid derivatives for use in dental adhesives, illustrating its utility in medical and dental material sciences (Catel, Fischer, & Moszner, 2014).
Degradation of Polymers : Mitova et al. (2013) explored the use of phosphonic acids in the degradation of polymers like polyurethanes, which has implications for recycling and environmental applications (Mitova, Grancharov, Molero, Borreguero, Troev, & Rodríguez, 2013).
Propriétés
IUPAC Name |
3-phosphonopropylphosphonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10O6P2/c4-10(5,6)2-1-3-11(7,8)9/h1-3H2,(H2,4,5,6)(H2,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVMVPFLXCHEOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CP(=O)(O)O)CP(=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10O6P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Propylenediphosphonic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



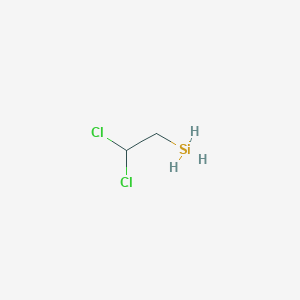
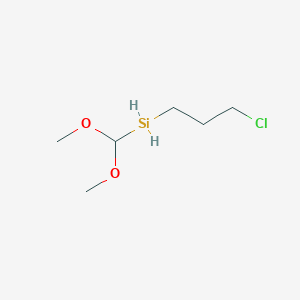
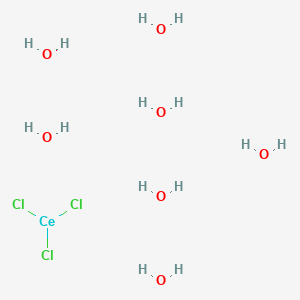
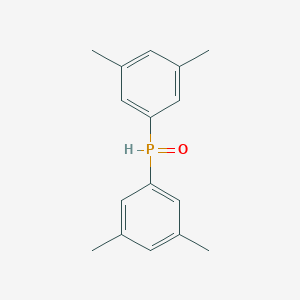
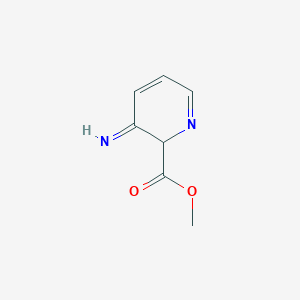

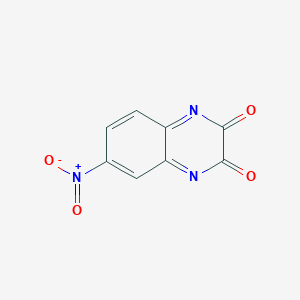

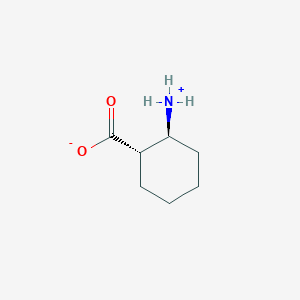
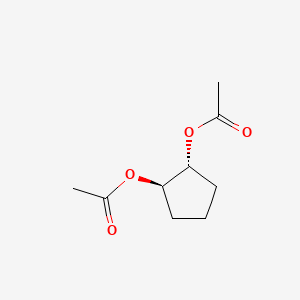
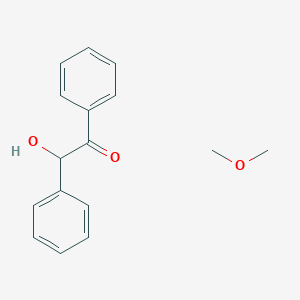

![Butanoic acid, 2-[(3-nitrophenyl)methylene]-3-oxo-, 1-methylethyl ester](/img/structure/B7884582.png)
